cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Description
Cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a useful research compound. Its molecular formula is C20H39N3O5S and its molecular weight is 433.61. The purity is usually 95%.
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Biological Activity
Cyclohexanamine derivatives, particularly the compound identified as (2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid , have garnered attention in recent years due to their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of amine, carbonyl, and sulfanyl groups suggests potential interactions with various biological targets. Its molecular formula is C₁₃H₁₉N₃O₃S.
Research indicates that cyclohexanamine derivatives may interact with several biological pathways:
- Inhibition of Enzymatic Activity : Some studies have demonstrated that cyclohexanamine derivatives can inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain signaling pathways .
- Receptor Modulation : The compound has been shown to act as a modulator for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation and inflammation .
- Cytotoxic Effects : Preliminary studies suggest that certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating their potential as anti-cancer agents .
Biological Activity Data
The following table summarizes the biological activities reported for the compound and its analogues:
Case Studies
- Anti-inflammatory Studies : In a study examining the anti-inflammatory properties of cyclohexanamine derivatives, compounds were tested in a carrageenan-induced paw edema model in rats. The results indicated significant inhibition of edema, suggesting effective anti-inflammatory activity .
- Cytotoxicity Evaluations : A series of cyclic imides related to cyclohexanamine were evaluated for their cytotoxic effects against various cancer cell lines. The results showed varying degrees of cytotoxicity, with some compounds exhibiting higher efficacy compared to standard chemotherapeutics like imatinib .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds to COX enzymes and PPAR receptors. These studies provide insights into how structural modifications can enhance or reduce biological activity .
Properties
IUPAC Name |
cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5S.C6H13N/c1-13(2,3)11(19)15-8-22-7-9(10(17)18)16-12(20)21-14(4,5)6;7-6-4-2-1-3-5-6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18);6H,1-5,7H2/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXQHQWCEUFDKS-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCSCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.